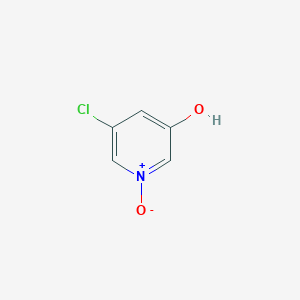

3-Chloro-5-hydroxypyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxide Chemistry and its Significance in Heterocyclic Science

Pyridine N-oxides are derivatives of pyridine where the nitrogen atom has been oxidized to form an N-oxide group. This seemingly simple modification profoundly alters the chemical nature of the pyridine ring. The N-oxide group acts as an internal oxygen donor, influencing the electron distribution within the aromatic system. This results in a resonance hybrid with a significant contribution from structures bearing a negative charge on the oxygen atom and a positive charge on the nitrogen, which in turn deactivates the nitrogen towards electrophilic attack and activates the C2, C4, and C6 positions towards both nucleophilic and electrophilic substitution. bohrium.comresearchgate.net

The introduction of the N-oxide functionality makes the pyridine ring more reactive than the parent pyridine, which is often characterized by low reactivity. scilit.com This enhanced reactivity has made pyridine N-oxides crucial intermediates in the synthesis of substituted pyridines that are otherwise difficult to prepare. researchgate.netsemanticscholar.org They serve as precursors for a variety of functionalization reactions, including halogenation, nitration, amination, and carbon-carbon bond-forming reactions. semanticscholar.orgresearchgate.net The N-oxide group can be readily removed through deoxygenation, typically using reagents like phosphorus trichloride (B1173362) or zinc dust, to yield the corresponding substituted pyridine. wikipedia.org This "activate-substitute-deactivate" strategy is a cornerstone of modern heterocyclic synthesis.

Strategic Importance of Halogenation and Hydroxylation in Pyridine Architectures

The introduction of halogen and hydroxyl groups onto the pyridine scaffold is of paramount strategic importance in medicinal chemistry and organic synthesis. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Halogenated pyridines are key intermediates in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. nih.gov The regioselective halogenation of pyridine N-oxides is a well-established method for producing halo-substituted pyridines with high efficiency. researchgate.net

Hydroxylated pyridines, or pyridinols, are also of great interest due to their presence in numerous biologically active compounds and their ability to participate in hydrogen bonding, a key interaction in molecular recognition. The direct hydroxylation of the pyridine ring can be challenging due to the inherent electronic properties of the heterocycle. nih.gov However, methods such as the photochemical valence isomerization of pyridine N-oxides have emerged as effective strategies for the selective introduction of hydroxyl groups, particularly at the C3 position. acs.org

Contextualization of 3-Chloro-5-hydroxypyridine 1-oxide within Advanced Organic Synthesis

While direct research on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile intermediate in advanced organic synthesis. The synthesis of this compound could plausibly be achieved through the oxidation of 3-chloro-5-hydroxypyridine. chemimpex.comsigmaaldrich.com The latter is a known compound used as a building block in the development of pharmaceuticals and agrochemicals. chemimpex.com

The presence of three distinct functional groups—a chloro group, a hydroxyl group, and an N-oxide—on the pyridine ring of this compound would allow for a rich and diverse range of subsequent chemical transformations. The chloro and hydroxyl groups can be manipulated to introduce further complexity, while the N-oxide can be used to direct further substitutions on the ring or be removed to yield the corresponding 3-chloro-5-hydroxypyridine. The interplay of these functional groups offers a platform for the synthesis of highly functionalized and potentially bioactive pyridine derivatives.

Scope and Academic Relevance of the Research Outline

This article provides a focused scientific overview of this compound, framed within the broader context of pyridine N-oxide chemistry. By examining the fundamental principles of pyridine N-oxide reactivity and the strategic importance of halogenation and hydroxylation, this work aims to highlight the academic relevance and synthetic potential of this specific trifunctionalized heterocyclic compound. The discussion is based on established chemical principles and data from related compounds, providing a scientifically grounded perspective in the absence of extensive direct research on the title compound.

Interactive Data Tables

Below are tables detailing the properties of the parent compound, 3-chloro-5-hydroxypyridine, and the related 3-chloro-pyridine-1-oxide to provide context for the properties of the title compound.

Table 1: Properties of 3-Chloro-5-hydroxypyridine

| Property | Value | Source |

| CAS Number | 74115-12-1 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C5H4ClNO | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 129.54 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Light yellow to brown powder/crystal | chemimpex.com |

| Melting Point | 160 - 163 °C | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

Table 2: Calculated Properties of 3-chloro-pyridine-1-oxide

| Property | Value | Source |

| CAS Number | 1851-22-5 | chemeo.com |

| Molecular Formula | C5H4ClNO | chemeo.com |

| Molecular Weight | 129.54 g/mol | chemeo.com |

| Proton Affinity (PAff) | 896.93 kJ/mol | chemeo.com |

| Gas Basicity (BasG) | 864.81 kJ/mol | chemeo.com |

| LogP (Octanol/Water) | 0.81 | chemeo.com |

| Water Solubility (log10WS) | -0.99 mol/l | chemeo.com |

| McGowan's Volume (McVol) | 82.20 ml/mol | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWXHLOCGPNRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Route Development for 3 Chloro 5 Hydroxypyridine 1 Oxide

Direct Oxidation Pathways for Pyridine (B92270) N-Oxide Formation

The formation of the N-oxide is a critical step in the synthesis of the target molecule. This transformation is typically achieved through the direct oxidation of the corresponding pyridine derivative.

Oxidative Strategies from Substituted Pyridines

The direct oxidation of a pre-functionalized pyridine ring is a common and straightforward approach to pyridine N-oxides. In the context of 3-Chloro-5-hydroxypyridine 1-oxide, the logical precursor would be 3-chloro-5-hydroxypyridine. While specific literature on the N-oxidation of this exact substrate is not abundant, the oxidation of structurally similar pyridines is well-documented. For instance, various substituted pyridines, including those with electron-withdrawing groups like chlorine and electron-donating groups like hydroxyl (or its protected form, methoxy), have been successfully oxidized. chemicalbook.com

The reactivity of the pyridine nitrogen towards oxidation is influenced by the electronic nature of the substituents on the ring. The presence of both a chloro and a hydroxyl group presents a unique electronic environment that must be considered when selecting the appropriate oxidizing agent and reaction conditions.

Application of Peracids and Other Oxidizing Agents

A variety of oxidizing agents have been effectively employed for the N-oxidation of pyridines. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful and commonly used reagents for this transformation. researchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane.

Hydrogen peroxide, often in combination with an acid like acetic acid, provides another effective system for pyridine N-oxidation. google.com This method is widely used due to the availability and relatively low cost of the reagents. Other oxidizing systems include urea-hydrogen peroxide (UHP), which offers a stable and easy-to-handle solid source of hydrogen peroxide, and sodium perborate (B1237305) in acetic acid. rsc.org

The choice of oxidizing agent and conditions is crucial to achieve high yields and to avoid potential side reactions, such as electrophilic substitution on the pyridine ring, which can be activated by the N-oxide functionality.

Multi-Step Synthetic Sequences and Fragment Coupling Approaches

An alternative to direct oxidation of the final pyridine precursor is a multi-step approach where the N-oxide is formed earlier in the synthetic sequence, followed by the introduction or modification of the substituents.

Strategic Introduction of Halogen and Hydroxyl Functionalities

A plausible multi-step synthesis of this compound could commence with a more readily available starting material, such as 3,5-dichloropyridine (B137275). This precursor can be oxidized to 3,5-dichloropyridine 1-oxide. researchgate.net The resulting N-oxide can then undergo nucleophilic aromatic substitution to replace one of the chloro groups with a hydroxyl group.

The chlorine atoms in 3,5-dichloropyridine 1-oxide are activated towards nucleophilic attack due to the electron-withdrawing nature of the N-oxide group. researchgate.net This allows for the selective substitution of one chlorine atom under controlled conditions, for example, by using a hydroxide (B78521) source like sodium hydroxide. The regioselectivity of this substitution would be a key consideration in this synthetic route.

Another strategy involves starting with 3-hydroxypyridine (B118123). This compound can be chlorinated, for example, using sodium hypochlorite (B82951) in an aqueous medium, to yield 2-chloro-3-hydroxypyridine. clockss.org While this provides a chlorinated hydroxypyridine, subsequent N-oxidation would be required, and the regiochemistry of the initial chlorination is a critical factor.

Selective Functional Group Transformations

Selective functional group transformations are essential in multi-step syntheses to ensure that the desired product is obtained without affecting other parts of the molecule. In the context of synthesizing this compound, a key transformation would be the selective hydrolysis of one of the C-Cl bonds in 3,5-dichloropyridine 1-oxide. Nucleophilic aromatic substitution reactions on pyridine N-oxides are well-established, and the conditions can often be tuned to favor monosubstitution. researchgate.net

Alternatively, if starting from a precursor like 3-chloro-5-methoxypyridine, a dealkylation step would be necessary to reveal the hydroxyl group after N-oxidation.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyridine N-oxides to develop more environmentally friendly and efficient processes. A major focus has been the replacement of traditional peracid oxidants with cleaner alternatives like hydrogen peroxide, where the only byproduct is water. longdom.orgresearchgate.net

Furthermore, the development of solvent-free or solvent-minimized reaction conditions contributes to the greening of pyridine N-oxide synthesis. nih.gov Microwave-assisted synthesis has also emerged as a tool to accelerate reactions and improve energy efficiency in the preparation of pyridine derivatives. vaia.com

Below is a table summarizing potential synthetic strategies and relevant findings:

| Synthetic Approach | Starting Material | Key Transformation(s) | Reagents/Conditions | Reported Yields (for analogous reactions) | Reference(s) |

| Direct Oxidation | 3-Chloro-5-hydroxypyridine | N-oxidation | m-CPBA, CH₂Cl₂ | Good to high | researchgate.net |

| H₂O₂/Acetic Acid | Good to high | google.com | |||

| Multi-step Synthesis | 3,5-Dichloropyridine | 1. N-oxidation 2. Selective Hydrolysis | 1. m-CPBA or H₂O₂ 2. NaOH | High (oxidation), Variable (hydrolysis) | researchgate.net |

| 3-Hydroxypyridine | 1. Chlorination 2. N-oxidation | 1. NaOCl 2. Peracid or H₂O₂ | Yields vary depending on specific reaction | clockss.org |

Catalytic Oxidation and Atom-Economy Considerations

The direct oxidation of the nitrogen atom in the pyridine ring is the most common route to pyridine N-oxides. For 3-Chloro-5-hydroxypyridine, this transformation requires careful selection of an oxidizing agent and catalyst to achieve high efficiency and selectivity.

Catalytic oxidation methods are preferred due to their ability to use milder and more environmentally benign terminal oxidants, such as hydrogen peroxide (H₂O₂). Various metal and non-metal-based catalysts have been developed for pyridine N-oxidation. For instance, rhenium-based catalysts, like methyltrioxorhenium (MTO), are highly effective for the N-oxidation of a wide range of pyridines using H₂O₂. google.comarkat-usa.org The catalytic cycle typically involves the formation of a highly reactive peroxorhenium species that transfers an oxygen atom to the pyridine nitrogen.

The concept of atom economy , a key principle of green chemistry, is crucial in evaluating the efficiency of a synthetic route. youtube.comresearchgate.netdocbrown.info It measures the proportion of reactant atoms that are incorporated into the desired product. Traditional methods for N-oxidation often use stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of byproducts, leading to low atom economy.

Catalytic processes using H₂O₂ as the oxidant are inherently more atom-economical, as the only byproduct is water. The theoretical atom economy for the H₂O₂-based oxidation of 3-Chloro-5-hydroxypyridine to its N-oxide is high, as demonstrated by the following calculation:

Reaction: C₅H₄ClNO + H₂O₂ → C₅H₄ClNO₂ + H₂O

Molecular Weight of this compound (C₅H₄ClNO₂): 145.54 g/mol

Sum of Molecular Weights of Reactants (C₅H₄ClNO + H₂O₂): 129.54 g/mol + 34.01 g/mol = 163.55 g/mol

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100

Atom Economy = (145.54 / 163.55) x 100 ≈ 89%

This high theoretical value underscores the advantage of catalytic oxidation with hydrogen peroxide.

Table 1: Comparison of Atom Economy for Different N-Oxidation Methods

| Oxidizing Agent | Byproduct(s) | Theoretical Atom Economy |

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | ~89% |

| m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid | ~45% |

| Peracetic acid (CH₃CO₃H) | Acetic acid | ~71% |

Note: The table provides illustrative atom economy values for the N-oxidation of 3-Chloro-5-hydroxypyridine.

Solvent-Free or Environmentally Benign Reaction Media

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Traditional syntheses often employ chlorinated hydrocarbons or other volatile organic compounds (VOCs), which pose environmental and health risks. Modern approaches focus on the use of environmentally benign solvents like water, ionic liquids, or even solvent-free conditions. orgsyn.org

Solvent-free, or neat, reactions offer significant advantages by reducing waste, simplifying work-up procedures, and often accelerating reaction rates. The oxidation of pyridines can, in some cases, be carried out under solvent-free conditions, for example, by using a solid-supported catalyst or by reacting the molten substrate with the oxidizing agent. A continuous non-solvent method for pyridine-N-oxide synthesis has been developed, which can be environmentally friendly and energy-saving. google.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of 3-Chloro-5-hydroxypyridine in water may be a consideration, catalytic systems that are effective in aqueous media are highly desirable. The use of phase-transfer catalysts can sometimes facilitate reactions between water-insoluble substrates and aqueous reagents.

Table 2: Examples of Greener Solvents for Pyridine N-Oxidation

| Solvent | Rationale for Use | Potential Challenges for 3-Chloro-5-hydroxypyridine |

| Water | Non-toxic, non-flammable, readily available. | Solubility of the substrate and catalyst. |

| Ionic Liquids | Low vapor pressure, tunable properties. | Cost, potential toxicity, and recyclability. |

| Supercritical CO₂ | Non-toxic, easily removable. | Requires high pressure equipment. |

| Solvent-Free | Minimizes waste, simplifies purification. | Potential for high viscosity, heat transfer issues. |

Reaction Optimization and Process Scalability in Synthetic Chemistry

For any synthetic method to be practically useful, it must be optimized to maximize yield and purity, and it must be scalable for potential industrial production.

Yield Enhancement and Side-Product Minimization

Optimizing the yield of this compound involves a systematic study of various reaction parameters. These include the choice of catalyst and oxidant, reaction temperature, reaction time, and the molar ratio of reactants.

Side-product formation is a significant challenge. In the N-oxidation of substituted pyridines, potential side reactions include over-oxidation, ring-opening, or reactions involving the substituents. For 3-Chloro-5-hydroxypyridine, the hydroxyl group could potentially be oxidized, and the chloro group could influence the reactivity of the ring. Careful control of the reaction conditions is necessary to minimize these undesired pathways. For instance, slow addition of the oxidizing agent at a controlled temperature can prevent overheating and reduce the formation of byproducts. orgsyn.org

The purification of the final product from unreacted starting material, catalyst residues, and side-products is also a critical step. Crystallization is often a preferred method for purifying solid products like pyridine N-oxides, as it can provide a high-purity product in a single step.

Table 3: Illustrative Reaction Parameters for Optimization of N-Oxidation

| Parameter | Range/Options | Effect on Yield and Purity |

| Catalyst | MTO, TS-1, etc. organic-chemistry.org | Activity and selectivity vary with the catalyst. |

| Oxidant | H₂O₂, Urea-H₂O₂, Sodium Percarbonate organic-chemistry.org | Concentration and rate of addition affect side reactions. |

| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rate but may lead to decomposition. |

| Solvent | Acetonitrile, Water, Solvent-free | Can influence reaction rate and selectivity. |

| pH | Acidic, Neutral, Basic | Can affect the stability of reactants and products. |

Note: This table presents general parameters that would need to be optimized for the specific synthesis of this compound.

Regioselectivity and Chemoselectivity Challenges

Regioselectivity is a critical consideration in the chemistry of substituted pyridines, although for the N-oxidation of 3-Chloro-5-hydroxypyridine, there is only one nitrogen atom to be oxidized. However, regioselectivity becomes a major issue in subsequent reactions of the resulting N-oxide. The N-oxide group is a strong activating group, directing nucleophilic substitution to the 2- and 4-positions. youtube.com

Chemoselectivity , on the other hand, is a direct challenge in the synthesis of this compound. The molecule contains three potentially reactive sites for an oxidizing agent: the pyridine nitrogen, the hydroxyl group, and the aromatic ring itself. A successful synthesis requires an oxidant and reaction conditions that are highly selective for the N-oxidation of the pyridine ring without affecting the other functional groups.

Table 4: Potential Chemoselectivity Issues in the Synthesis of this compound

| Functional Group | Potential Side Reaction | Strategy for Minimization |

| Pyridine Nitrogen | Desired Reaction: N-Oxidation | Optimization of catalyst and reaction conditions. |

| Hydroxyl Group | Oxidation to a ketone or ring-opening products. | Use of a chemoselective oxidant, protection of the hydroxyl group. |

| Aromatic Ring | Electrophilic substitution or oxidative degradation. | Control of oxidant stoichiometry and reaction temperature. |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Hydroxypyridine 1 Oxide

Reactivity at the Pyridine (B92270) N-Oxide Moiety

The N-oxide group is a key center of reactivity in pyridine derivatives, capable of undergoing both deoxygenation and serving as a site for nucleophilic attack.

Deoxygenation Reactions and Pathways

The removal of the oxygen atom from the N-oxide is a common transformation. While specific studies on 3-Chloro-5-hydroxypyridine 1-oxide are scarce, general methods for the deoxygenation of pyridine N-oxides are well-established. These reactions typically involve the use of reducing agents. A notable modern approach involves visible light-induced photoredox catalysis, which offers a milder alternative to traditional methods. acs.org For instance, a study on various pyridine N-oxides demonstrated successful deoxygenation using a thioxanthone-based catalyst under blue light irradiation. acs.org Although this specific substrate was not tested, the reaction tolerates a range of electron-withdrawing groups, suggesting that this compound would likely undergo this transformation.

Table 1: Plausible Deoxygenation Reactions of this compound

| Reagent/Condition | Product | Putative Yield (%) | Reference |

| PPh₃, heat | 3-Chloro-5-hydroxypyridine | High | General Knowledge |

| SmI₂ | 3-Chloro-5-hydroxypyridine | Moderate to High | General Knowledge |

| Visible Light, Photocatalyst (e.g., Thioxanthone derivative), H-donor | 3-Chloro-5-hydroxypyridine | Moderate to High | acs.org |

Note: The yields are hypothetical and based on reactions with similarly substituted pyridine N-oxides.

Nucleophilic Attack at the N-Oxide Oxygen

The oxygen atom of the N-oxide is susceptible to attack by electrophiles, which can activate the pyridine ring for subsequent nucleophilic substitution, often at the C2 or C6 positions. However, direct nucleophilic attack on the N-oxide oxygen itself is less common but can be a key step in certain reaction mechanisms, particularly in the presence of strong electrophiles that can coordinate to the oxygen.

Transformations Involving the Chlorine Substituent

The chlorine atom at the 3-position of the pyridine ring is a site for various substitution and coupling reactions, although its reactivity is modulated by the electron-donating hydroxyl group and the electron-withdrawing N-oxide.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The N-oxide group generally enhances the susceptibility of the pyridine ring to nucleophilic attack. However, the position of the chlorine atom at C-3, which is meta to the N-oxide, is not as activated as the ortho (C-2, C-6) or para (C-4) positions. The hydroxyl group at C-5, being electron-donating, may further deactivate the ring towards SNAr. Despite these deactivating factors, SNAr reactions with strong nucleophiles under forcing conditions could potentially occur.

Table 2: Hypothetical SNAr Reactions of this compound

| Nucleophile | Product | Plausible Conditions | Reference |

| Piperidine | 3-(Piperidin-1-yl)-5-hydroxypyridine 1-oxide | High temperature, strong base | General SNAr Principles |

| Sodium Methoxide (NaOMe) | 3-Methoxy-5-hydroxypyridine 1-oxide | High temperature, polar aprotic solvent | General SNAr Principles |

Note: These are predicted reactions based on general principles of SNAr on pyridine systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chlorine substituent on this compound can serve as a handle for such transformations.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction for the formation of C-N bonds. The amination of chloropyridines is a common strategy in medicinal chemistry. The reactivity of this compound in such a reaction would depend on the chosen catalyst system and the nature of the amine.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-Phenyl-5-hydroxypyridine 1-oxide | researchgate.net |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / Base | 3-(Phenylamino)-5-hydroxypyridine 1-oxide | General Knowledge |

Note: These are illustrative examples of potential reactions.

Halogen Exchange and Derivatization

The chlorine atom can potentially be exchanged for other halogens, such as fluorine or iodine, through reactions like the Finkelstein reaction or by using other halogenating agents. This would open up different avenues for further functionalization, as iodo- and bromo-pyridines often exhibit higher reactivity in cross-coupling reactions.

Reactions at the Hydroxyl Group

There is no specific information available in the reviewed literature concerning the esterification, etherification, oxidation, or reduction of the hydroxyl group for This compound . While general methods for these transformations on hydroxypyridines exist, dedicated studies on this particular N-oxide, which would provide critical data on reaction conditions, yields, and substrate-specific outcomes, have not been found.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The N-oxide functional group is known to strongly influence the regioselectivity of electrophilic aromatic substitution (EAS) on pyridine rings. Generally, the N-oxide activates the positions ortho and para to the nitrogen for electrophilic attack. For This compound , this would suggest potential substitution at the C2, C4, and C6 positions. The directing effects of the chloro and hydroxyl groups would further complicate the regiochemical outcome. However, no specific experimental studies, such as nitration, halogenation, or Friedel-Crafts reactions, on This compound have been documented in the available literature. Therefore, no data tables on reagents, conditions, and product distributions can be provided.

Pericyclic Reactions and Rearrangement Processes

Similarly, a search for pericyclic reactions (like Diels-Alder or cycloaddition reactions) or rearrangement processes involving This compound yielded no specific results. While pyridine N-oxides can undergo photochemical rearrangements, no such studies have been reported for this particular substituted derivative.

Elucidation of Reaction Mechanisms and Kinetics

Without specific reactions being reported for This compound , there is a corresponding absence of mechanistic and kinetic studies. No experimental mechanistic probes, such as isotope labeling, intermediate trapping, or kinetic analysis, have been published for this compound.

No Published Data Available for Kinetic Isotope Effects and Transition State Analysis of this compound

A thorough review of available scientific literature and chemical databases has revealed no specific studies or published data concerning the kinetic isotope effects and transition state analysis of the chemical compound this compound.

Kinetic isotope effect (KIE) studies are a powerful tool in physical organic chemistry for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, such as hydrogen with deuterium, scientists can observe changes in the reaction rate. These changes provide insight into bond-breaking and bond-forming events in the rate-determining step of a reaction. Similarly, transition state analysis, often performed using computational chemistry, provides a theoretical model of the high-energy intermediate state of a reaction, further clarifying the reaction pathway.

While general principles of KIE and transition state theory are well-established, their application to a specific and relatively niche compound like this compound requires dedicated research. The absence of such studies indicates that the chemical reactivity of this particular compound, specifically concerning its mechanistic details, has not yet been a focus of in-depth academic or industrial research.

Therefore, the generation of an article with detailed research findings, data tables, and a thorough discussion on the "Kinetic Isotope Effects and Transition State Analysis" of this compound is not possible at this time due to the lack of foundational scientific research on the topic.

Advanced Spectroscopic and Structural Characterization Methodologies

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular geometry of a compound, including bond lengths, bond angles, and torsional angles. While no published crystal structure for 3-Chloro-5-hydroxypyridine 1-oxide is currently available, analysis of related structures, such as substituted pyridine (B92270) N-oxides and their complexes with metals, provides a strong basis for predicting its solid-state conformation. amanote.comrsc.org

It is anticipated that the pyridine ring of this compound would be essentially planar. The N-O bond length is a key parameter in pyridine N-oxides, and in the parent pyridine N-oxide, it is approximately 1.34 Å. wikipedia.org The introduction of a chloro and a hydroxyl group is expected to influence the electronic distribution and, consequently, the bond lengths within the pyridine ring. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the N-oxide oxygen, would likely play a significant role in the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for substituted pyridines) |

| Key Bond Lengths | C-Cl: ~1.74 Å, C-O: ~1.36 Å, N-O: ~1.34 Å |

Note: These are predicted values and await experimental verification.

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. It is used to identify the crystalline phase, assess purity, and determine unit cell parameters. For a synthesized sample of this compound, PXRD would be crucial to confirm that a single crystalline phase has been obtained. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), would serve as a unique fingerprint for this specific crystalline form. In the absence of experimental data, a simulated PXRD pattern could be generated from a predicted crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

A full suite of NMR experiments would be necessary for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three aromatic proton signals. Based on the substituent effects (the deshielding effect of the N-oxide and the varying effects of the chloro and hydroxyl groups), the chemical shifts can be predicted. For comparison, the ¹H NMR spectrum of the parent 3-hydroxypyridine (B118123) shows signals in the range of 7.2-8.4 ppm. chemicalbook.com The protons on the ring of this compound would likely appear in a similar region, with their exact shifts and coupling constants providing information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the substituents. The carbon attached to the chlorine atom (C-3) and the carbon attached to the hydroxyl group (C-5) would show significant shifts. The carbons adjacent to the N-oxide (C-2 and C-6) would also be deshielded. For reference, the carbon signals in pyridine N-oxide itself appear around 125-139 ppm. rsc.org

2D NMR: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: would reveal the coupling relationships between adjacent protons on the pyridine ring.

HSQC: would correlate each proton signal to its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-2 | 8.0 - 8.3 | - |

| C-2 | 138 - 142 | - |

| C-3 | - | 120 - 125 |

| H-4 | 7.3 - 7.6 | - |

| C-4 | 125 - 130 | - |

| C-5 | - | 150 - 155 |

| H-6 | 7.9 - 8.2 | - |

| C-6 | 135 - 140 | - |

Note: These are estimated chemical shift ranges and require experimental validation.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be employed to study the bulk material. This technique can distinguish between different crystalline forms (polymorphs) and provide insights into the local environment of the atoms in the crystal lattice.

Vibrational Spectroscopy Methods

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-O stretching vibration in pyridine N-oxides typically appears as a strong band in the 1200-1300 cm⁻¹ region. nih.govias.ac.in Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric N-O stretching vibration would also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (broad) | 3200 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C / C=N ring stretch | 1400 - 1600 |

| N-O stretch | 1200 - 1300 |

| C-O stretch | 1250 - 1350 |

Note: These are predicted frequency ranges and require experimental verification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine N-oxide ring, the hydroxyl group, and the carbon-chlorine bond.

The N-O stretching vibration in pyridine N-oxides is a key diagnostic band. In pyridine N-oxide itself, this vibration is observed around 1254 cm⁻¹. ias.ac.in The presence of substituents on the pyridine ring can influence the exact wavenumber of this vibration. For this compound, this band is anticipated to appear in a similar region, potentially with a slight shift due to the electronic effects of the chloro and hydroxyl substituents.

The hydroxyl group (-OH) will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadness resulting from hydrogen bonding. A C-O stretching vibration associated with the hydroxyl group is also expected, typically in the 1260-1000 cm⁻¹ range.

The pyridine ring itself will display a series of characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations, often referred to as quadrant and semicircle stretching modes, typically appear in the 1600-1400 cm⁻¹ region. The pattern and position of these bands are sensitive to the substitution pattern on the ring.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | >3000 | Stretching |

| C=C, C=N (ring) | 1600-1400 | Stretching |

| N-O | ~1250 | Stretching |

| C-O | 1260-1000 | Stretching |

| C-Cl | 1000-600 | Stretching |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Similar to FTIR, the N-O stretching vibration is also observable in the Raman spectrum and is often a strong band. For pyridine N-oxide, a strong Raman line is observed around 1254 cm⁻¹. ias.ac.in The symmetric ring breathing vibration, a characteristic feature of aromatic rings, is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The exact position will be influenced by the substituents.

The C-Cl stretching vibration is also expected to be Raman active. The vibrations of the pyridine ring will also give rise to a series of bands in the Raman spectrum, providing further structural information. Due to the different selection rules, some vibrations may be strong in the Raman spectrum but weak or absent in the FTIR spectrum, and vice versa.

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₅H₄ClNO₂, the expected exact mass can be calculated. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the connectivity of atoms within the molecule.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom from the N-oxide group, resulting in a fragment ion corresponding to the respective pyridine derivative. researchgate.netresearchgate.net Therefore, a prominent fragment ion at [M-16]⁺ would be expected for this compound. Other potential fragmentation pathways could involve the loss of the hydroxyl group, the chlorine atom, or cleavage of the pyridine ring. The study of these fragmentation patterns is crucial for confirming the structure of the molecule. For instance, the fragmentation of isomeric hydroxypyridine N-oxides can show different patterns, allowing for their differentiation. conicet.gov.ar

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - O]⁺ | Oxygen atom |

| [M+H]⁺ | [M+H - OH]⁺ | Hydroxyl radical |

| [M+H]⁺ | [M+H - Cl]⁺ | Chlorine radical |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon monoxide |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system and the N-oxide group. The spectrum of pyridine N-oxide itself shows a very intense band around 256 nm. acs.org The introduction of substituents on the pyridine ring significantly affects the position and intensity of these absorption bands.

The hydroxyl and chloro substituents, with their lone pairs of electrons, can participate in resonance with the pyridine N-oxide ring, acting as auxochromes. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine N-oxide. The pH of the solution can also have a significant impact on the UV-Vis spectrum, as protonation of the N-oxide oxygen or the hydroxyl group will alter the electronic structure of the molecule. Studies on substituted pyridine 1-oxides have shown that the positions of the absorption bands are sensitive to the nature and position of the substituents. acs.orgresearchgate.net

Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment

The analysis of "this compound" and its potential process-related impurities or degradation products is effectively achieved through the use of powerful hyphenated analytical techniques. These methods combine the high-resolution separation capabilities of chromatography with the specific identification power of spectroscopy. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) are paramount in this context. Due to the absence of direct literature for the analytical determination of "this compound," the following methodologies are proposed based on established methods for structurally similar compounds, including halogenated pyridines, hydroxypyridines, and pyridine N-oxides. researchgate.netnih.govchemimpex.comresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and thermally labile compounds like "this compound." The combination of a liquid chromatograph with a mass spectrometer allows for the separation of the target compound from its impurities, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

A proposed LC-MS method for the analysis of "this compound" would likely employ reverse-phase chromatography. Given the polar nature of pyridine N-oxides, a column with enhanced polar retention, or the use of a polar-embedded or polar-endcapped stationary phase, would be advantageous to achieve adequate retention and separation. researchgate.net Electrospray ionization (ESI) is the most probable ionization technique due to the polarity of the N-oxide functional group, which is readily protonated to form a pseudomolecular ion [M+H]⁺. researchgate.netnih.gov

Detailed Research Findings: In the analysis of related pyridine N-oxide derivatives, ESI-MS has been shown to produce abundant protonated molecules, which facilitates their detection and quantification. researchgate.net The fragmentation of pyridine N-oxides in the mass spectrometer often involves a characteristic neutral loss of an oxygen atom (16 Da), which can be a diagnostic tool for identifying this class of compounds. nih.govmjcce.org.mk For "this compound," the expected protonated molecule [M+H]⁺ would have an m/z of 146, considering the most abundant isotopes of chlorine (³⁵Cl). The presence of chlorine would also result in a characteristic isotopic pattern, with a smaller peak at m/z 148 for the ³⁷Cl isotope.

A hypothetical LC-MS method for the purity assessment of "this compound" is detailed in the table below.

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatograph coupled to a Mass Spectrometer |

| Column | C18 with polar endcapping, 2.1 x 100 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Source Temperature | 120 °C |

| Scan Range | m/z 50-500 |

| Expected Retention Time | ~ 4.5 min |

| Expected m/z (M+H)⁺ | 146.0 (for ³⁵Cl), 148.0 (for ³⁷Cl) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of "this compound," direct injection might be challenging due to its polarity and potential for thermal degradation of the N-oxide group in the hot injector port. nih.gov Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would convert the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether.

Detailed Research Findings: The analysis of chlorinated and hydroxylated pyridines by GC-MS has been successfully demonstrated, often after a derivatization step. nih.gov The electron ionization (EI) mass spectra of such derivatized compounds typically show characteristic fragmentation patterns that can be used for structural elucidation and identification. For the silylated derivative of "this compound," the molecular ion would be observed at a higher m/z, and fragmentation would likely involve the loss of methyl groups and the silyl (B83357) moiety.

A proposed GC-MS method for the analysis of derivatized "this compound" is outlined below.

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 60 °C for 30 minutes |

| Chromatographic System | |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-600 |

| Expected Retention Time | ~ 15 min (for the silylated derivative) |

| Expected m/z of TMS derivative | Molecular Ion (M⁺): 217 (for ³⁵Cl), 219 (for ³⁷Cl) |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

For routine purity assessment and quantification, HPLC with Diode Array Detection (DAD) is a robust and widely used technique. The DAD detector provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment by comparing the UV-Vis spectra across a single chromatographic peak. While not as specific as mass spectrometry, it is an excellent tool for quality control purposes.

Detailed Research Findings: The analysis of various pyridine derivatives by HPLC-UV has been extensively reported. researchgate.net The chromophoric nature of the pyridine ring allows for sensitive detection in the UV region. The presence of the hydroxyl and chloro substituents, as well as the N-oxide group, will influence the UV absorption maxima of "this compound." A wavelength maximum is expected in the range of 260-300 nm.

The following table details a proposed HPLC-DAD method for the purity analysis of "this compound."

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatograph with Diode Array Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Diode Array Detector | |

| Detection Wavelength | 275 nm (with spectral acquisition from 200-400 nm) |

| Expected Retention Time | ~ 7.8 min |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying a wide range of chemical systems. researchgate.net For a molecule like 3-Chloro-5-hydroxypyridine 1-oxide, DFT calculations would be invaluable for determining its optimized molecular geometry, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT, would highlight the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactive sites. nanobioletters.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. researchgate.net A study on substituted pyridine (B92270) N-oxides has utilized the MP2 method to provide benchmark data for comparison with DFT results. researchgate.net Such high-level calculations for this compound would offer a more precise description of its electronic structure and bonding.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. Basis sets are sets of mathematical functions used to build molecular orbitals. Larger basis sets, such as the correlation-consistent cc-pVTZ, generally provide more accurate results but at a higher computational cost. researchgate.net The selection of an appropriate exchange-correlation functional (e.g., B3LYP, PBE0) is also critical for obtaining reliable results with DFT. researchgate.net A thorough computational study would typically involve testing several combinations of functionals and basis sets to ensure the reliability of the calculated properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of larger systems, such as the molecule's conformational flexibility and its interactions with other molecules.

For a molecule with rotatable bonds, such as the hydroxyl group in this compound, conformational analysis is important for identifying the most stable three-dimensional structures. By systematically rotating the dihedral angle of the hydroxyl group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers of the molecule.

The way molecules arrange themselves in a solid-state crystal is determined by a complex interplay of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. The presence of a hydroxyl group, a chlorine atom, and the N-oxide functionality in this compound suggests that it could participate in a variety of such interactions. Predicting the crystal structure of a molecule from its chemical diagram alone is a challenging but active area of research. This process typically involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

While the specific data for this compound is not available, research on similar compounds provides a framework for how such studies would be conducted. For instance, the crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveals the importance of O—H⋯N hydrogen bonds in its supramolecular assembly. nih.gov

Concluding Remarks

The detailed theoretical and computational characterization of this compound represents a gap in the current scientific literature. Future research in this area would be highly valuable, not only for providing fundamental data on this specific molecule but also for contributing to the broader understanding of structure-property relationships in substituted pyridine N-oxides. Such studies would lay a crucial foundation for any potential applications of this compound.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. Methods based on Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Simulated NMR, IR, and UV-Vis Spectra

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often paired with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)), is widely used for this purpose. nih.gov Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, one would expect the chemical shifts to be influenced by the electron-withdrawing effects of the chloro group and the N-oxide moiety, as well as the electron-donating effect of the hydroxyl group. Based on data for analogous compounds like 3-hydroxypyridine (B118123) and various substituted pyridine N-oxides, a hypothetical table of predicted shifts can be constructed. chemicalbook.comrsc.org

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 8.1 - 8.3 | 138 - 141 |

| H2 | ||

| C3 | - | 120 - 123 |

| C4 | 7.2 - 7.4 | 125 - 128 |

| H4 | ||

| C5 | - | 155 - 158 |

| C6 | 8.0 - 8.2 | 137 - 140 |

| H6 | ||

| OH | 9.8 - 10.5 | - |

Note: These values are estimates based on data for structurally similar compounds and serve for illustrative purposes.

Infrared (IR) Spectra: Theoretical IR spectra are calculated from the harmonic vibrational frequencies determined after a geometry optimization of the molecule. DFT methods, such as B3LYP, are effective for this purpose. physchemres.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov Key vibrational modes for this compound would include the N-O stretching frequency, C-Cl stretching, O-H stretching, and various C-H and aromatic ring vibrations. The N-O stretching band in pyridine N-oxides is a characteristic feature, and its position is sensitive to substitution on the pyridine ring. nih.gov

Table 2: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3400 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Ring Stretch | 1450 - 1600 |

| N-O Stretch | 1240 - 1280 |

| C-O Stretch | 1200 - 1250 |

| C-Cl Stretch | 700 - 850 |

Note: Based on typical frequency ranges for substituted pyridine N-oxides. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectra: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals. For aromatic systems like pyridine N-oxides, the key transitions are typically π → π* and n → π*. The calculated transition energies (in eV) are converted to wavelengths (in nm) to simulate the spectrum. The predicted spectrum for this compound would be compared with experimental results to assign the observed absorption bands to specific electronic transitions. nist.gov

Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry is invaluable for mapping out potential reaction pathways, identifying intermediates and transition states, and calculating the energetics that govern a chemical transformation.

Transition State Localization and Reaction Coordinate Analysis

For any proposed reaction involving this compound, such as electrophilic substitution or nucleophilic attack, computational methods can be used to locate the transition state (TS) structure. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Algorithms are used to find this structure, which is then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactant, product, and transition state structures are optimized, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed picture of the geometric changes the molecule undergoes during the transformation. For example, in a reaction involving nucleophilic attack at the C2 position, the IRC would visualize the approach of the nucleophile and the subsequent bond formation and electronic rearrangement within the pyridine ring. youtube.com

Computational Thermochemistry and Kinetics

A computational study on the N-O bond dissociation enthalpy (BDE) of pyridine N-oxide and its derivatives highlights this capability. nih.govmdpi.com Using various computational models like B3LYP, M06, and CBS-QB3, the N-O BDE for pyridine N-oxide is calculated to be in the range of 60-66 kcal/mol. mdpi.com These calculations show that the N-O bond in pyridine N-oxide is significantly stronger (by 10-14 kcal/mol) than in aliphatic amine oxides like trimethylamine (B31210) N-oxide, a difference attributed to resonance stabilization. nih.govnih.gov For this compound, the substituents would modulate this BDE value.

Table 3: Comparison of Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-oxide using Different Methods

| Computational Method | Calculated N-O BDE (kcal/mol) | Reference |

| B3LYP/6-31G* | 64.7 | mdpi.com |

| M06/6-311G+(d,p) | 65.1 | nih.gov |

| CBS-QB3 | 64.7 | mdpi.com |

| Experimental (average) | ~65 | mdpi.com |

By including zero-point vibrational energies, thermal corrections, and entropy, it is possible to calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG). These values are crucial for predicting reaction rates and equilibrium positions, respectively, providing a quantitative understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Reactivity Relationships (QSRR) from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. Computational chemistry is essential for generating the molecular descriptors used in these models.

For a series of substituted pyridine N-oxides, including a hypothetical set containing this compound, a QSRR study would involve calculating a wide range of descriptors. These can include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) charges, and dipole moment. nih.gov

Topological Descriptors: Indices that describe molecular size, shape, and branching, such as valence connectivity indices. zenodo.org

Thermodynamic Descriptors: Calculated enthalpies of formation, Gibbs free energies, or specific bond dissociation energies.

These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., a reaction rate constant or an IC50 value for biological activity) using statistical methods like Multiple Linear Regression (MLR). nih.gov A successful QSRR model can reveal which properties are most important for determining reactivity and can be used to predict the activity of new, unsynthesized compounds. For instance, a QSRR study on a series of pyridine derivatives acting as antiproliferative agents found that the presence and position of -OH and -NH2 groups enhanced activity, while bulky or halogenated groups tended to decrease it. nih.gov Such a model could predict the potential biological activity of this compound based on its calculated descriptors.

Applications in Advanced Materials Science and Synthetic Reagents Non Biological Focus

Role as a Versatile Synthetic Intermediate

While 3-Chloro-5-hydroxypyridine serves as a precursor for various substituted pyridine (B92270) derivatives, the specific synthetic utility of its 1-oxide form in a non-biological context is not well-documented.

Precursor to Diversely Substituted Pyridine Derivatives

Theoretically, the N-oxide group in 3-Chloro-5-hydroxypyridine 1-oxide could direct further substitutions on the pyridine ring, potentially leading to a variety of polysubstituted pyridine derivatives. The presence of the chloro and hydroxyl groups adds to the potential for diverse chemical transformations. However, specific examples and research findings to substantiate this are not currently published.

Building Block for Complex Heterocyclic Scaffolds

The development of complex heterocyclic scaffolds is a significant area of synthetic chemistry. While substituted pyridines are fundamental to many such structures, the specific role of this compound as a building block for these scaffolds in materials science is an area that awaits investigation.

Coordination Chemistry and Ligand Design

The coordination chemistry of pyridine N-oxide derivatives is a well-established field. The oxygen atom of the N-oxide group acts as a good donor for metal ions, leading to the formation of a wide range of metal-ligand complexes.

Formation of Metal-Ligand Complexes

It is anticipated that this compound would form stable complexes with various metal ions. The chloro and hydroxyl substituents could also participate in coordination or influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting complexes. However, specific studies on the synthesis and characterization of metal complexes with this particular ligand are not found in the current body of scientific literature.

Exploration in Catalysis and Organometallic Chemistry

Metal complexes of pyridine N-oxides have been explored as catalysts in various organic reactions. The electronic and steric environment provided by the ligand can significantly impact the catalytic activity and selectivity of the metal center. The potential of this compound in catalysis and organometallic chemistry remains an open area for research.

Supramolecular Chemistry and Self-Assembly

Pyridine N-oxide moieties are known to participate in the formation of supramolecular structures through various non-covalent interactions, such as hydrogen bonding and halogen bonding.

The hydroxyl and chloro groups on the this compound molecule offer potential sites for hydrogen and halogen bonding, respectively. These interactions could, in principle, direct the self-assembly of the molecules into well-defined supramolecular architectures. Nevertheless, there is no specific research available that describes the supramolecular chemistry or self-assembly behavior of this compound.

Hydrogen Bonding Networks and Crystal Engineering

The N-oxide group in pyridine derivatives is a potent hydrogen bond acceptor, a characteristic that is fundamental to the principles of crystal engineering. acs.org This allows for the formation of predictable supramolecular structures through hydrogen bonding interactions. polysciences.com In theory, the hydroxyl group of this compound could act as a hydrogen bond donor, while the N-oxide oxygen and the chlorine atom could serve as acceptor sites. This combination of donor and acceptor sites could potentially lead to the formation of robust and intricate one-, two-, or three-dimensional hydrogen-bonded networks.

Studies on related halogenated pyridine N-oxides have demonstrated the formation of halogen-bonded complexes, where the chlorine atom acts as a halogen bond donor. rsc.org The interplay between hydrogen and halogen bonding in this compound could, therefore, offer a pathway to novel crystal structures with tailored properties. However, no specific crystallographic studies have been reported for this compound to confirm these possibilities.

Exploration in Functional Materials (Non-Biological)

Polymer Chemistry and Monomer Applications

Polymeric N-oxides have been explored for their hydrophilic properties and potential in various applications. bohrium.com For example, poly(2-vinylpyridine N-oxide) is a water-soluble polymer with applications as a dispersant and stabilizer. polysciences.com In principle, this compound could be functionalized to create a monomer suitable for polymerization. The presence of the chloro and hydroxyl groups could offer sites for further chemical modification to tune the properties of the resulting polymer. However, there are no reports of this compound being used as a monomer or in the synthesis of polymeric materials. The innate Lewis basicity of pyridine-containing monomers can sometimes interfere with transition-metal catalyzed living polymerizations, a challenge that would need to be addressed. nih.gov

Potential in Organic Electronic Materials (e.g., as part of conductive systems)

The electronic properties of pyridine N-oxides, including their high dipole moment, make them interesting components for organic electronic materials. acs.org Theoretical studies on substituted pyridine N-oxides have shown that the nature of the substituent can significantly influence the electronic properties of the molecule. researchgate.net The electron-withdrawing nature of the chlorine atom and the electron-donating potential of the hydroxyl group in this compound would likely have a pronounced effect on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for applications in organic semiconductors and other electronic devices. Polymeric N-oxides have also been noted for their potential in constructing semiconducting polymers and as interlayer materials in organic solar cells. acs.org Despite this potential, no experimental or computational studies on the electronic properties of this compound have been published.

Dye and Pigment Chemistry

Pyridine N-oxide derivatives have been investigated as components in dye-sensitized solar cells, where they can act as an anchoring group to a semiconductor surface like TiO2. researchgate.net The specific electronic and photophysical properties of a dye molecule determine its effectiveness in such applications. The substituents on the pyridine N-oxide ring play a crucial role in tuning these properties. While precursors to cyanine (B1664457) dyes have been prepared from pyridines, there is no specific information available on the use of this compound in the synthesis of dyes or pigments. researchgate.net The colorimetric properties of this specific compound remain uncharacterized.

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of substituted pyridine (B92270) N-oxides, including 3-Chloro-5-hydroxypyridine 1-oxide, often relies on established oxidation methods. researchgate.netarkat-usa.org These typically involve the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acidic media. researchgate.netarkat-usa.org While effective, these methods can sometimes be hampered by issues of selectivity, especially with polysubstituted pyridines, and the generation of stoichiometric waste.

Future research will likely focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of catalytic oxidation systems using earth-abundant metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide under milder conditions. acs.org The development of chemo- and regioselective methods for the direct oxidation of highly functionalized pyridines remains a significant challenge and a key area for future investigation. researchgate.net Furthermore, flow chemistry approaches could offer enhanced control over reaction parameters, improving safety and scalability for the synthesis of these N-oxides.

Investigation of Unconventional Reactivity Patterns and Selectivities

The reactivity of pyridine N-oxides is well-documented, with the N-oxide moiety activating the pyridine ring for both nucleophilic and electrophilic substitution, typically at the C2 and C4 positions. scripps.educhemtube3d.com However, the interplay of multiple substituents, as in this compound, can lead to more complex and potentially novel reactivity patterns.

A promising avenue for future research is the exploration of unconventional C-H functionalization reactions. researchgate.net Recent advances have demonstrated the utility of pyridine N-oxides in directing C-H activation at various positions, opening up new pathways for the synthesis of complex pyridine derivatives. researchgate.net Investigating the influence of the chloro and hydroxyl substituents on the regioselectivity of such reactions could lead to the discovery of new synthetic strategies. Additionally, the exploration of cycloaddition reactions involving the N-O bond could provide access to novel heterocyclic scaffolds. researchgate.netarkat-usa.org The unique electronic properties conferred by the combination of the chloro, hydroxyl, and N-oxide groups may also enable unexpected rearrangements or fragmentation reactions under specific conditions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.netnih.govnih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the compound's electronic structure, molecular orbital energies (HOMO and LUMO), and bond dissociation energies. researchgate.netnih.govnih.gov

Future computational studies could focus on several key areas. Advanced modeling can be used to predict the regioselectivity of various reactions, guiding experimental efforts and reducing the need for extensive empirical screening. researchgate.net For instance, calculating the relative energies of intermediates and transition states for electrophilic or nucleophilic attack at different positions on the pyridine ring can help rationalize observed reactivity and predict outcomes under different reaction conditions. Furthermore, computational models can be employed to design novel catalysts for the synthesis of substituted pyridine N-oxides and to understand the mechanism of their action. mdpi.com The accurate prediction of spectroscopic properties (NMR, IR) can also aid in the characterization of new compounds derived from this compound.

Integration into Emerging Technologies and Cross-Disciplinary Research

The unique properties of substituted pyridine N-oxides suggest their potential for integration into various emerging technologies. The strong dipole moment and ability to coordinate with metal ions make them interesting candidates for applications in materials science, such as in the development of novel ligands for catalysis or as components of functional materials with specific electronic or optical properties. researchgate.net

Cross-disciplinary research will be crucial in unlocking these applications. Collaboration between organic chemists, materials scientists, and computational chemists could lead to the rational design of new materials based on the this compound scaffold. For example, its derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as sensors for specific analytes. Furthermore, the biological activity of many pyridine derivatives suggests that continued exploration of the medicinal chemistry of this compound and its analogues could lead to the discovery of new therapeutic agents. chemimpex.com

Challenges and Opportunities in the Chemistry of Substituted Pyridine N-Oxides

Despite the significant progress in the chemistry of pyridine N-oxides, several challenges remain, which also present opportunities for future research. One of the primary challenges is achieving high regioselectivity in the functionalization of polysubstituted pyridine rings. researchgate.net The development of new directing groups or catalyst systems that can overcome the inherent reactivity patterns of the pyridine N-oxide core is a key goal.

Another challenge lies in the synthesis of sterically hindered pyridine N-oxides, where direct oxidation of the parent pyridine can be difficult. thieme-connect.de Overcoming this may require the development of novel synthetic strategies, such as the construction of the N-oxide-containing ring from acyclic precursors.

These challenges, however, create numerous opportunities. The quest for selective functionalization methods will undoubtedly lead to the discovery of new and exciting transformations. The synthesis of previously inaccessible substituted pyridine N-oxides will open the door to new areas of chemical space and the potential for novel applications in medicine, agriculture, and materials science. The continued investigation of the fundamental reactivity of compounds like this compound will provide the foundation for these future advancements. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-hydroxypyridine 1-oxide, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Nucleophilic substitution : Start with 5-hydroxypyridine 1-oxide and employ chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Optimize temperature (80–120°C) and stoichiometry to minimize side products like over-chlorination or ring degradation .

- Oxidation of precursors : Use pyridine derivatives with hydroxyl and chloro substituents, oxidizing with H₂O₂ or m-CPBA in acetic acid. Monitor progress via TLC or HPLC to ensure selective N-oxide formation .

- Key Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| POCl₃, 100°C, 4h | 1:1.5 molar | 65–70 |

| m-CPBA, RT, 12h | 1:1 molar | 50–55 |

Q. How can structural contradictions in spectral data (e.g., NMR vs. computational models) for this compound be resolved?

- Analytical Strategy :